

Alinidine Hydrobromide: A Comprehensive Technical Guide on Synthesis and Chemical Properties

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Compound of Interest

Compound Name: Alinidine hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine, with the chemical name N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine, is a bradycardic agent that has been investigated for its potential in the treatment of cardiovascular diseases.[1][2] Its hydrobromide salt is the commonly used form for research and development purposes. Alinidine's primary mechanism of action involves the reduction of the heart rate by decreasing the slope of diastolic depolarization in the sinoatrial node.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of **alinidine hydrobromide**, aimed at professionals in the field of drug discovery and development.

Chemical and Physical Properties

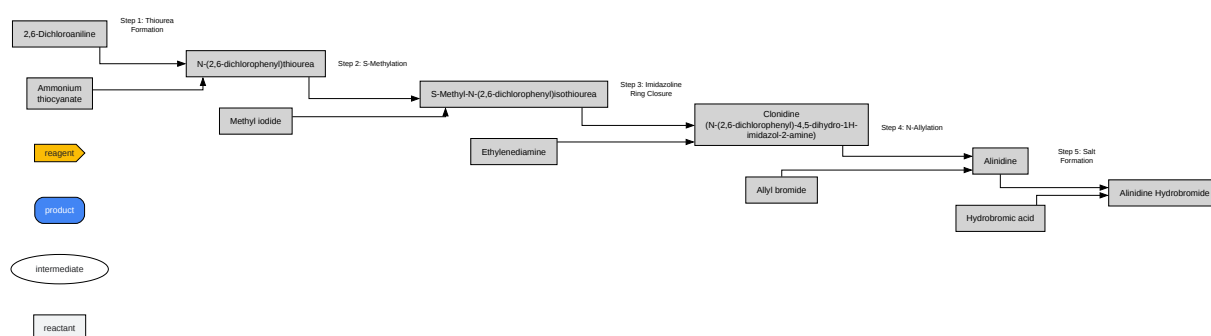
A summary of the key chemical and physical properties of alinidine and its hydrobromide salt is presented below. These properties are crucial for its handling, formulation, and analytical characterization.

Property	Value	Reference
IUPAC Name	N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide	[3]
CAS Number	71306-36-0	[3][4]
Molecular Formula	C ₁₂ H ₁₄ BrCl ₂ N ₃	[3][4]
Molecular Weight	351.07 g/mol	[3][4]
Appearance	White to light yellow solid	[4]
Melting Point	Not available for hydrobromide salt. The free base (Alinidine) has a melting point of 130-131 °C.	[5]
Boiling Point	360.2 °C at 760 mmHg	[3]
Flash Point	171.7 °C	[3]
Solubility	Soluble in DMSO (100 mg/mL)	[4]
pKa	Data not available	
Storage and Stability	Store at 4°C, sealed and away from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended.	[4]

Synthesis of Alinidine Hydrobromide

The synthesis of **alinidine hydrobromide** can be conceptualized as a two-step process starting from 2,6-dichloroaniline. The first key step is the formation of the clonidine base, which is subsequently N-allylated to yield alinidine. The final step involves the formation of the hydrobromide salt.

Synthesis Workflow



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Caption: Synthesis workflow for **Alinidine Hydrobromide**.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of **alinidine hydrobromide** is not readily found in the searched literature, a representative procedure can be derived from the synthesis of its parent compound, clonidine, and general N-alkylation reactions.

Step 1-3: Synthesis of Clonidine from 2,6-Dichloroaniline

This part of the synthesis is analogous to the established manufacturing process for clonidine.

- **Thiourea Formation:** 2,6-dichloroaniline is reacted with ammonium thiocyanate to form N-(2,6-dichlorophenyl)thiourea.
- **S-Methylation:** The resulting thiourea is then treated with methyl iodide to yield the S-methylthiouronium salt.
- **Imidazoline Ring Closure:** The S-methylthiouronium salt undergoes cyclization with ethylenediamine to form the imidazoline ring, yielding clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine).

Step 4: N-Allylation of Clonidine to form Alinidine

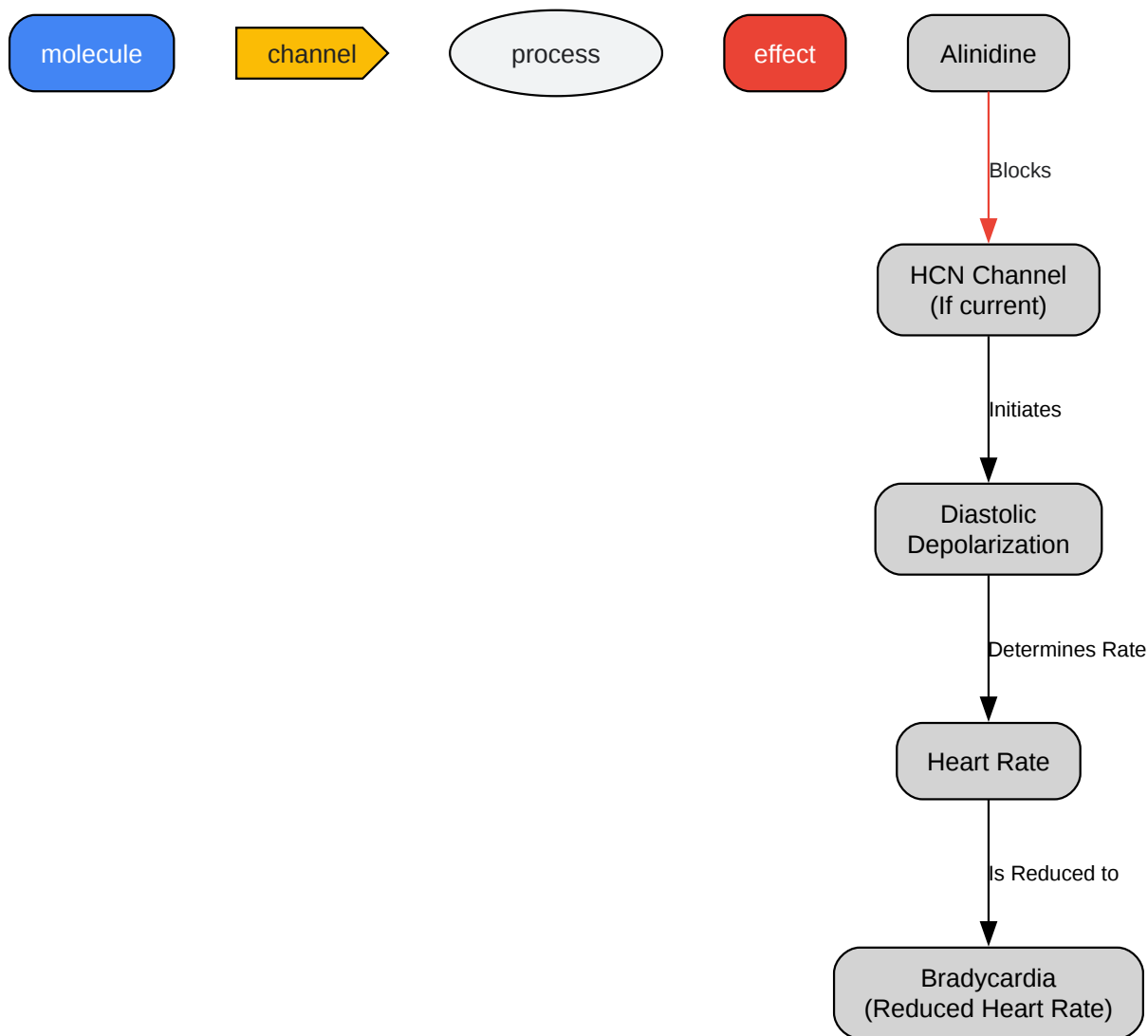
- **Reaction Setup:** Clonidine base is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
- **Addition of Base:** A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K_2CO_3), is added to the solution to deprotonate the secondary amine of the imidazoline ring.
- **Addition of Allylating Agent:** Allyl bromide is added dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield crude alinidine.
- **Purification:** The crude product can be purified by column chromatography or recrystallization.

Step 5: Formation of **Alinidine Hydrobromide**

- **Dissolution:** The purified alinidine free base is dissolved in a suitable organic solvent, such as isopropanol or ethanol.
- **Acidification:** A solution of hydrobromic acid (HBr) in a suitable solvent (e.g., isopropanol or acetic acid) is added dropwise to the alinidine solution with stirring.
- **Precipitation and Isolation:** The **alinidine hydrobromide** salt will precipitate out of the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Mechanism of Action: Signaling Pathway

Alinidine exerts its bradycardic effect by directly targeting the "funny" current (I_f) in the sinoatrial (SA) node of the heart. The I_f current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization rate and thus, the heart rate.



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Caption: Signaling pathway for Alinidine's mechanism of action.

By blocking the HCN channels, alinidine reduces the influx of positive ions during diastole, thereby slowing the rate of diastolic depolarization. This leads to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate (bradycardia).

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